
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt is a chemical compound with the molecular formula C14H17Na3O7 It is a trisodium salt derivative of 1,1,3-cyclopentanetricarboxylic acid, featuring a hexyl group and an oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt typically involves the following steps:
Formation of the Cyclopentanetricarboxylic Acid Core: The cyclopentanetricarboxylic acid core can be synthesized through a series of organic reactions, including cyclization and carboxylation.
Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation reactions, where a hexyl halide reacts with the cyclopentanetricarboxylic acid derivative.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Trisodium Salt: The final step involves neutralizing the acid with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This could include continuous flow reactors, automated synthesis, and purification processes to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hexyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt involves its interaction with molecular targets such as enzymes and receptors. The hexyl and oxo groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, disodium salt
- 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, monosodium salt
- 1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, potassium salt
Uniqueness
1,1,3-Cyclopentanetricarboxylic acid, 5-hexyl-4-oxo-, trisodium salt is unique due to its specific combination of functional groups and sodium ions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
73545-14-9 |
|---|---|
Molecular Formula |
C14H17Na3O7 |
Molecular Weight |
366.25 g/mol |
IUPAC Name |
trisodium;5-hexyl-4-oxocyclopentane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C14H20O7.3Na/c1-2-3-4-5-6-9-10(15)8(11(16)17)7-14(9,12(18)19)13(20)21;;;/h8-9H,2-7H2,1H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3 |
InChI Key |
RNHDNWHBKCNQLO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCC1C(=O)C(CC1(C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


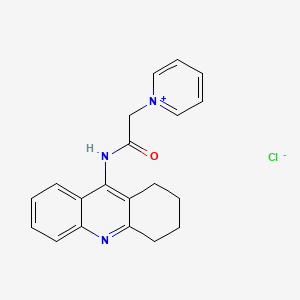
![2-[1-(2-methoxyphenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;trihydrochloride](/img/structure/B12765182.png)
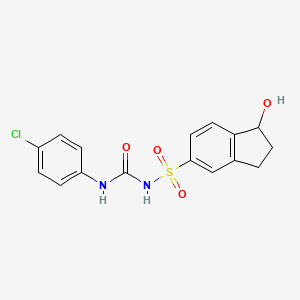
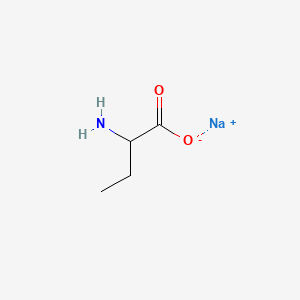

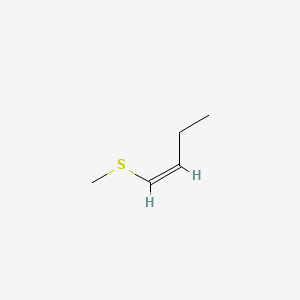
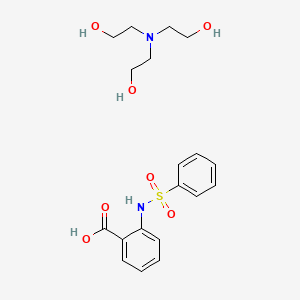
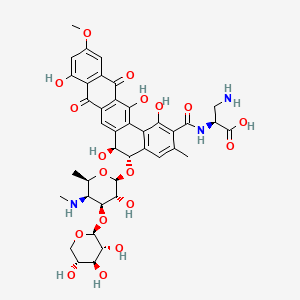
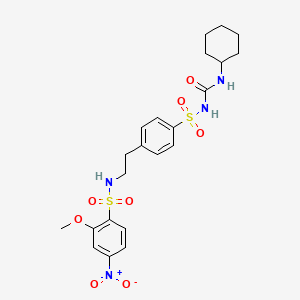

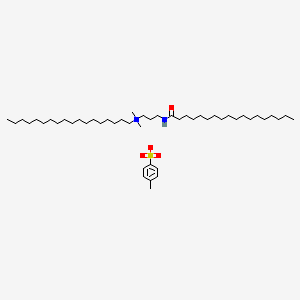
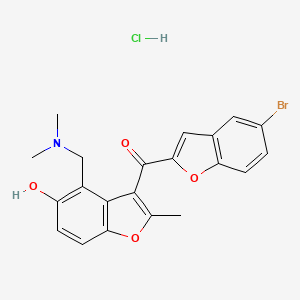
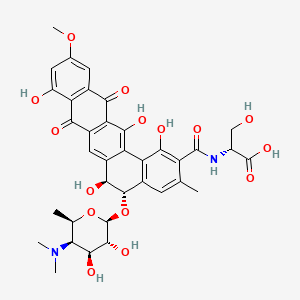
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
